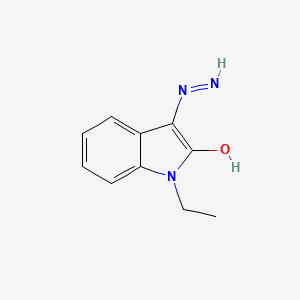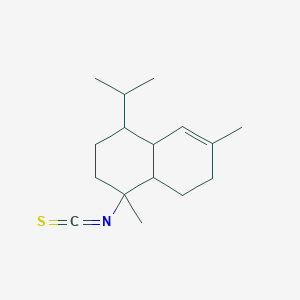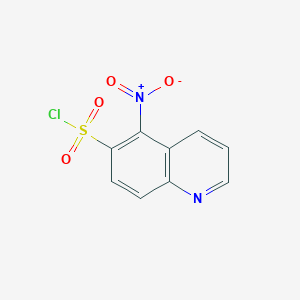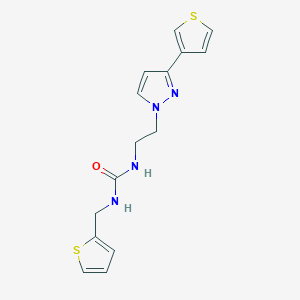
N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide, also known as BDF-836, is a synthetic compound that has been studied for its potential applications in various fields of research and industry. It is a class of benzofuran compounds that are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest among researchers. For instance, benzofuran compounds have been synthesized through a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular formula of N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is C15H13N3O2. Benzofuran compounds, including this one, are characterized by a core structure that is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications
Metal-Organic Frameworks (MOFs) Development
This compound has been utilized in the synthesis of porous In-MOFs (Indium Metal-Organic Frameworks). The pyrimidine-modified MOFs exhibit remarkable dynamic selectivity for gases like C2H2/CH4 and CO2/CH4 , making them potential materials for gas separation and storage .
Catalysis
The same MOFs have shown efficiency as catalysts for CO2 fixation and the reaction with epoxides. This application is crucial for developing methods to reduce atmospheric CO2 and utilize it as a resource .
Composite Material Synthesis
In the presence of silver nitrate, the compound contributes to the formation of a composite material, Ag@In-MOF , by in situ reduction of Ag(I) to Ag nanoparticles. This composite has enhanced sorption capacity, which could be beneficial for various industrial applications .
Antibacterial Agents
Derivatives of this compound have been explored for their potential as antibacterial agents. The modifications in the molecular structure can lead to compounds with significant antibacterial properties .
Antiviral Therapeutics
Compounds containing the pyrimidine moiety, similar to the one , have shown antiviral activity against viruses like the Newcastle disease virus. These findings suggest that further modification could lead to effective antiviral therapeutics .
Photocatalysis
Research indicates that modifications in compounds with pyrimidine groups can impact photocatalytic activities, which are essential for processes like hydrogen production from water. This could lead to advancements in sustainable energy resources .
Future Directions
properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(18-6-5-11-8-16-10-17-9-11)14-7-12-3-1-2-4-13(12)20-14/h1-4,7-10H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPVWAFCSIILFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2595619.png)
![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2595622.png)
![N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2595624.png)




![Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B2595633.png)
![N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2595634.png)

![N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2595636.png)
